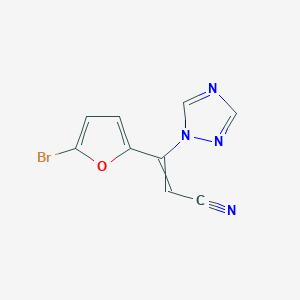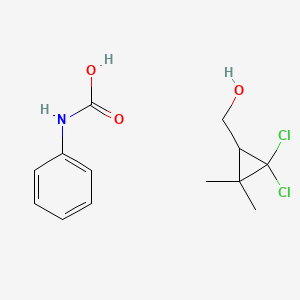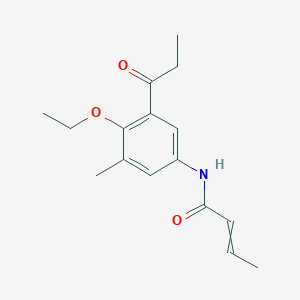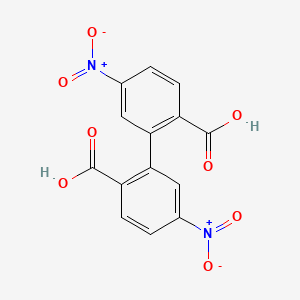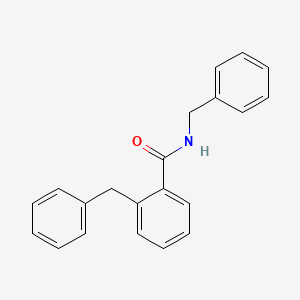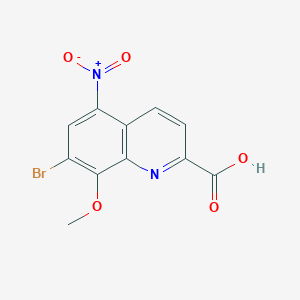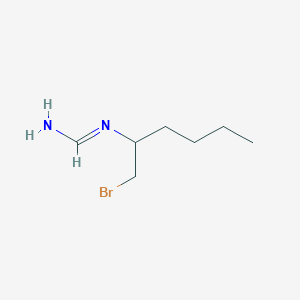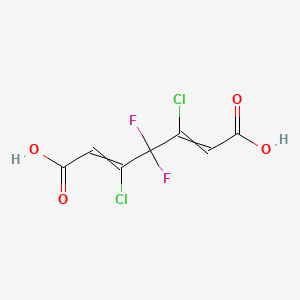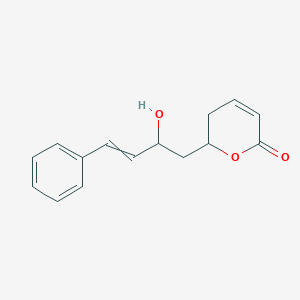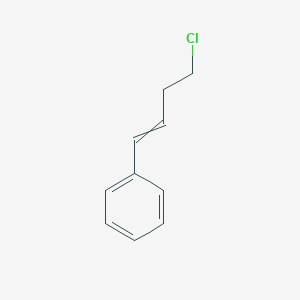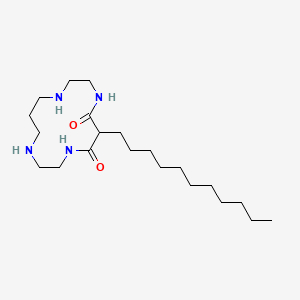![molecular formula C18H20ClNO4 B14366661 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide CAS No. 90257-38-8](/img/structure/B14366661.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with chloro, ethoxy, and methoxymethyl groups, and an acetamide moiety attached to a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can be achieved through a multi-step process involving the following key steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-(methoxymethyl)aniline, is prepared by the nitration of 3-chloro-4-ethoxy-5-(methoxymethyl)benzene followed by reduction of the nitro group to an amine.
Acylation reaction: The substituted aniline is then subjected to an acylation reaction with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Formation of substituted phenyl derivatives.
Oxidation reactions: Formation of aldehydes or carboxylic acids.
Reduction reactions: Formation of amines.
Aplicaciones Científicas De Investigación
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The chloro and ethoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-Chloro-4-ethoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-methoxyphenyl]-2-phenoxyacetamide
- N-[3-Chloro-4-ethoxy-5-methylphenyl]-2-phenoxyacetamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide is unique due to the presence of the methoxymethyl group, which may impart distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
90257-38-8 |
|---|---|
Fórmula molecular |
C18H20ClNO4 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H20ClNO4/c1-3-23-18-13(11-22-2)9-14(10-16(18)19)20-17(21)12-24-15-7-5-4-6-8-15/h4-10H,3,11-12H2,1-2H3,(H,20,21) |
Clave InChI |
HXHYFGWSHCLPOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)NC(=O)COC2=CC=CC=C2)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
